molecular formula C6H12O5S B110499 ethyl (2S)-2-methylsulfonyloxypropanoate CAS No. 63696-99-1

ethyl (2S)-2-methylsulfonyloxypropanoate

Cat. No. B110499
CAS RN: 63696-99-1
M. Wt: 196.22 g/mol
InChI Key: LONGCUIECIAYIP-YFKPBYRVSA-N
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Description

Ethyl (2S)-2-methylsulfonyloxypropanoate is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and functional groups that can provide insight into the properties and reactions of similar sulfonyl and ethyl groups. For instance, the use of the 2-(methylsulfonyl)ethyl group as a protecting group for hydroxyl functions in phosphoric acid monoesters is described, highlighting its stability towards acids and its base-labile nature .

Synthesis Analysis

The synthesis of related compounds involves the use of sulfonyl groups as protecting agents. For example, bis[2-(methylsulfonyl)ethyl] phosphochloridate is synthesized as a new phosphorylating agent, where the methylsulfonyl group serves as a stable protecting group that can be removed in alkaline media . This suggests that the synthesis of ethyl (2S)-2-methylsulfonyloxypropanoate might also involve the use of sulfonyl groups for protection during the reaction and later removal under specific conditions.

Molecular Structure Analysis

While the molecular structure of ethyl (2S)-2-methylsulfonyloxypropanoate is not directly analyzed in the papers, the presence of a sulfonyl group and its reactions can be inferred from the studies. For example, the reactivity of the methylsulfonyl group in the presence of amines and its stability under acidic conditions are discussed . These properties would influence the molecular structure and reactivity of ethyl (2S)-2-methylsulfonyloxypropanoate.

Chemical Reactions Analysis

The chemical reactions of compounds containing sulfonyl groups are varied. Methyl methanesulfonothioate, a sulfhydryl reagent, shows reactivity with amino groups, forming methylsulfenamide derivatives . This indicates that sulfonyl-containing compounds like ethyl (2S)-2-methylsulfonyloxypropanoate may also react with amino groups under certain conditions. Additionally, the stability of the methylsulfonyl group in acidic environments and its removal in alkaline media suggest that ethyl (2S)-2-methylsulfonyloxypropanoate could undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (2S)-2-methylsulfonyloxypropanoate can be partially deduced from the properties of related compounds. For instance, the detection of low quantities of sulfides using high-performance liquid chromatography (HPLC) indicates that similar analytical techniques could be applied to ethyl (2S)-2-methylsulfonyloxypropanoate . The development of a method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by HPLC with ultraviolet detection also provides a framework for analyzing the physical and chemical properties of related sulfonyl compounds .

Scientific Research Applications

Overview

Ethyl (2S)-2-methylsulfonyloxypropanoate is a chemical compound that has been explored in various scientific research contexts. This review will delve into the applications of this compound in scientific research, excluding any information related to drug use, dosage, or side effects. It aims to provide a comprehensive understanding of the compound's utility in research, adhering to the formatting requirements provided.

Genetic Effects and Mutagenicity

Research has shown that ethyl methanesulfonate (EMS), a compound related to ethyl (2S)-2-methylsulfonyloxypropanoate, exhibits mutagenic properties across a broad range of genetic test systems, from viruses to mammals. EMS has been identified to be carcinogenic in mammals, demonstrating the capability to alkylate cellular, nucleophilic sites via a mixed SN1/SN2 reaction mechanism. This alkylation primarily occurs at nitrogen positions in the DNA bases, although significant levels of alkylation at oxygens, such as the O6 of guanine, have also been observed. The genetic data suggest that EMS may induce both GC to AT and AT to GC transition mutations, alongside base-pair insertions or deletions and more extensive intragenic deletions. In higher organisms, EMS has been shown to cause chromosome breakage, with proposed mechanisms including the hydrolyzation of DNA bases ethylated by EMS, leading to unstable sites that can result in single-strand DNA breakage (Sega, 1984).

Antioxidant Capacity Assays

The antioxidant capacity of compounds, including derivatives similar to ethyl (2S)-2-methylsulfonyloxypropanoate, has been studied using ABTS/PP decolorization assays. These assays, among the most common for evaluating antioxidant capacity, compare the reactivity of antioxidants in neutralizing radicals. Some antioxidants can form coupling adducts with radicals, whereas others undergo oxidation without coupling. The specificity and relevance of these reactions, alongside the extent to which coupling contributes to total antioxidant capacity, remain areas of interest for further research. The use of ABTS-based assays, despite potential biases, is recommended for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Ethylene Perception in Postharvest Technology

The role of ethylene in ripening and senescence of fruits and vegetables has been extensively studied, with research focusing on the effects of 1-methylcyclopropene (1-MCP), a compound that inhibits ethylene perception. The application of 1-MCP has been shown to significantly improve the maintenance of product quality during postharvest storage by delaying ripening and senescence processes. This technology has seen rapid adoption in the apple industry and offers potential benefits for other fruits and vegetables, highlighting the critical role of ethylene in postharvest physiology and the utility of its inhibitors in extending shelf life and maintaining product quality (Watkins, 2006).

Safety And Hazards

Ethyl lactate is 100% biodegradable, easy to recycle, non-corrosive, non-carcinogenic, non-toxic, and non-ozone depleting . It is approved by the U.S. Food and Drug Administration for use in food products .

Future Directions

Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) . Ethyl lactate is in accordance with at least eight of the twelve principles of green chemistry , making it a promising compound for future research and applications.

properties

IUPAC Name

ethyl (2S)-2-methylsulfonyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGCUIECIAYIP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422842
Record name ethyl (2S)-2-methylsulfonyloxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2S)-2-methylsulfonyloxypropanoate

CAS RN

63696-99-1
Record name ethyl (2S)-2-methylsulfonyloxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.11 G (0.2041 mol) of ethyl L-(+)-lactate and 50 ml of anydrous pyridine were stirred in an ice bath. 17.0 Ml (25.2 g, 0.220 mol) of methanesulfonyl chloride was added dropwise over a period of 20 minutes, and the mixture was stirred for 1 hour at the same temperature and for 1 hour at room temperature. 200 Ml of water was added, and extraction was performed with methylene chloride (50 ml, 3 times). The extract was washed with water (50 ml), then dried with anhydrous magnesium sulfate, and vacuum concentrated. The red-colored oily residue was vacuum distilled, and 32.20 g of ethyl (-)-2-methanesulfonyloxypropionate was obtained in the form of a colorless liquid with bp 97°-102° C./2 Torr. Yield 82.0%.
Quantity
0.2041 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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